![molecular formula C24H27N3O4 B281870 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid acts as a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function and memory. Activation of α7 nicotinic receptors by 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid leads to an increase in intracellular calcium levels and the release of neurotransmitters such as acetylcholine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety and depression, and increasing synaptic plasticity. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a research tool is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. However, one limitation of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Zukünftige Richtungen
Future research on 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in a range of neurological and psychiatric disorders. This could include investigating its effects on synaptic plasticity and neuroinflammation, as well as exploring its potential as a cognitive enhancer or neuroprotective agent. Additionally, further research could explore the potential of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid as a tool for studying the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes.
Synthesemethoden
The synthesis of 4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid involves several steps, starting with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to obtain the intermediate 4-(4-isopropylphenyl)-1,2-dihydropyrazine-3,5-dione. This intermediate is then reacted with 4-(chlorocarbonyl)aniline to form the key intermediate 4-(2-{[4-(4-isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
Molekularformel |
C24H27N3O4 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(Z)-4-oxo-4-[2-[4-(4-propan-2-ylphenyl)piperazine-1-carbonyl]anilino]but-2-enoic acid |
InChI |
InChI=1S/C24H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-13-15-27(16-14-26)24(31)20-5-3-4-6-21(20)25-22(28)11-12-23(29)30/h3-12,17H,13-16H2,1-2H3,(H,25,28)(H,29,30)/b12-11- |
InChI-Schlüssel |
QXSXRVWPDIXKLT-QXMHVHEDSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)/C=C\C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



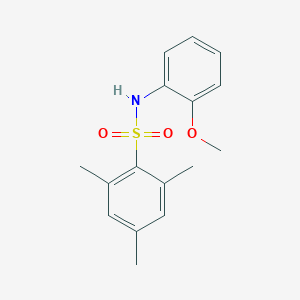
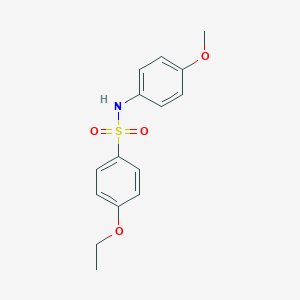
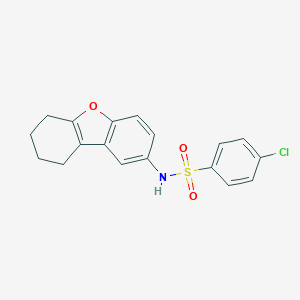
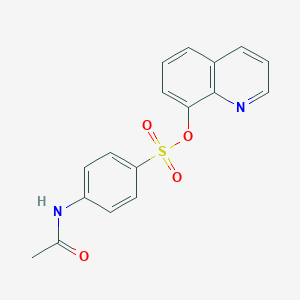
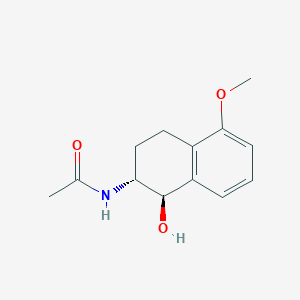
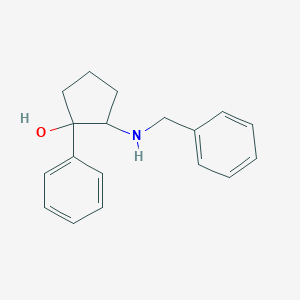
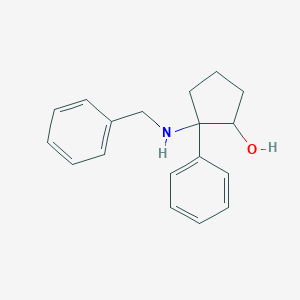

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
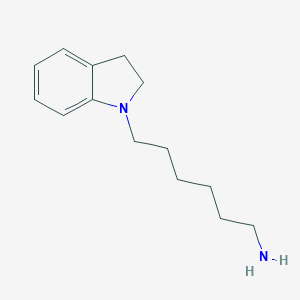
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
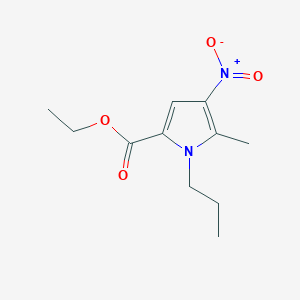
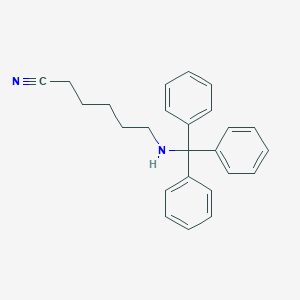
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)